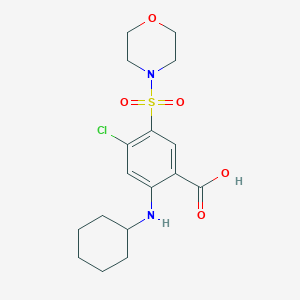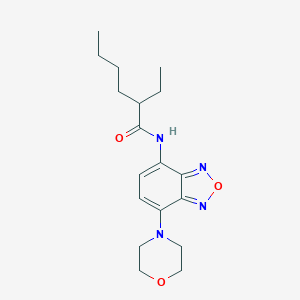
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound with the molecular formula C14H7F5N2O2. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. The presence of the pentafluorophenyl group in its structure makes it particularly interesting for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with pentafluorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone core. The final product is obtained after hydrolysis and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Reduction: Formation of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase and gyrase, enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-phenyl-4(1H)-quinolinone: Similar structure but lacks the pentafluorophenyl group.
2-phenyl-3-hydroxy-4(1H)-quinolinone: Another quinolinone derivative with biological activity.
Uniqueness
The presence of the pentafluorophenyl group in 3-hydroxy-2-(pentafluorophenyl)-2,3-dihydroquinazolin-4(1H)-one imparts unique properties, such as increased lipophilicity and stability, which can enhance its biological activity and make it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
3-hydroxy-2-(2,3,4,5,6-pentafluorophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)13-20-6-4-2-1-3-5(6)14(22)21(13)23/h1-4,13,20,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPFANHCDNJQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C(=C(C(=C3F)F)F)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455722.png)
![3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide](/img/structure/B455723.png)
![1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455724.png)
![N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B455725.png)
![5-bromo-N'-[2-(4-chlorophenoxy)-2-methylpropanoyl]furan-2-carbohydrazide](/img/structure/B455726.png)





![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)

![5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B455744.png)
